1,3-dibenzylbenzene
Overview
Description
. It consists of a benzene ring substituted with two phenylmethyl groups at the 1 and 4 positions. This compound is a derivative of benzene and is known for its stability and aromatic properties.
Scientific Research Applications
1,3-dibenzylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dibenzylbenzene typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid polyalkylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity benzene and benzyl chloride, with aluminum chloride as the catalyst. The reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,3-dibenzylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: It can be oxidized to form benzyl alcohols or benzaldehydes under specific conditions.
Reduction: Reduction reactions can convert it into more saturated compounds, such as cyclohexyl derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nitration: Nitro derivatives of this compound.
Halogenation: Halogenated derivatives.
Oxidation: Benzyl alcohols and benzaldehydes.
Reduction: Cyclohexyl derivatives.
Mechanism of Action
The mechanism of action of 1,3-dibenzylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the phenylmethyl groups activate the benzene ring towards electrophilic attack, facilitating the formation of substitution products . The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and interactions .
Comparison with Similar Compounds
Toluene: Benzene with a single methyl group.
Ethylbenzene: Benzene with an ethyl group.
Xylene: Benzene with two methyl groups at different positions.
Comparison: 1,3-dibenzylbenzene is unique due to the presence of two phenylmethyl groups, which significantly influence its chemical properties and reactivity. Unlike toluene and ethylbenzene, which have single alkyl substituents, this compound has enhanced stability and aromaticity due to the additional phenylmethyl groups .
Properties
IUPAC Name |
1,3-dibenzylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-8-17(9-4-1)14-19-12-7-13-20(16-19)15-18-10-5-2-6-11-18/h1-13,16H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQIGLSPYANTNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184255 | |
Record name | Benzene, bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30172-67-9 | |
Record name | Benzene, bis(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030172679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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